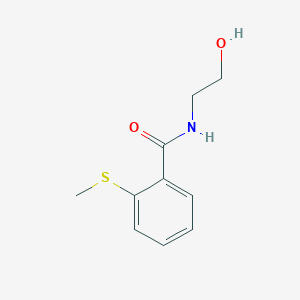

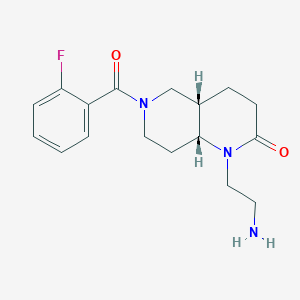

![molecular formula C21H9BrCl3N3S B5501363 3-(6-溴-2-氯-3-喹啉基)-2-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]丙烯腈](/img/structure/B5501363.png)

3-(6-溴-2-氯-3-喹啉基)-2-[4-(3,4-二氯苯基)-1,3-噻唑-2-基]丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex acrylonitriles, including structures similar to 3-(6-Bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, involves regioselective bromination and reactions with cyanothioacetamide among other key steps. For instance, bromination of acrylonitriles proceeds regioselectively at the thiazole ring, forming new acrylonitriles. This process can involve the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in DMF, with the structure of key compounds confirmed using 2D NMR spectroscopy and single-crystal X-ray diffraction analysis (Pakholka et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(6-Bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied. These analyses often involve single-crystal X-ray diffraction, providing insights into the compounds' crystalline structure and confirming their complex molecular arrangements. The crystal structure analysis reveals significant details about molecular planarity and the nature of intermolecular hydrogen bonds, contributing to our understanding of their chemical behavior (Hranjec et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving acrylonitrile derivatives highlight their reactivity and the formation of various structurally diverse compounds. These reactions can include cyclizations, substitutions, and the formation of heterocyclic compounds, underlining the versatility and reactivity of the acrylonitrile group in chemical synthesis. Such processes are crucial for creating compounds with potential biological activities and for understanding their reaction mechanisms (Berest et al., 2011).

科学研究应用

晶体结构和合成

对与所述化学结构密切相关的苯并咪唑化合物和苯并咪唑并[1,2-a]喹啉的研究表明,它们具有作为生物活性化合物和抗肿瘤药物候选物的潜力。这些化合物的合成及其晶体结构为理解它们在药物设计中的相互作用和潜在应用提供了基础 (Hranjec, Pavlović, & Karminski-Zamola, 2009).

酶增强剂

在相转移催化 (PTC) 条件下合成角状四环噻吩并和硫代吡喃并[3,2-c]苯并[h]喹啉酮,以探索它们的新型酶增强剂能力。这些化合物在酶活性上表现出显着的乘法效应,为它们在生化研究和治疗干预中的应用开辟了途径 (Abass, 2007).

抗菌和杀幼虫活性

对喹啉基丙烯酸酯衍生物的研究发现了它们的抗菌和杀幼虫活性。研究合成了这些化合物的系列,证明了它们对各种细菌和真菌菌株的功效,以及它们在控制蚊子种群方面的潜力,这可能对公共卫生和害虫管理产生重大影响 (Rajanarendar et al., 2010).

前列腺癌研究

喹啉和丙烯酸酯,包括与本化合物类似的衍生物,在前列腺癌的研究中显示出前景。体外和体内研究表明这些化合物在降低癌细胞活力、抑制癌细胞活动和显示受试动物的肿瘤生长减少方面具有潜力。这表明它们在开发新型癌症疗法中的潜在应用 (Rodrigues et al., 2012).

缓蚀

喹啉衍生物也因其在缓蚀中的应用而被探索,特别是对于酸性介质中的低碳钢。对这些化合物的计算和电化学分析表明它们在保护金属免受腐蚀方面的有效性,这对于工业应用中金属结构和部件的寿命和耐用性至关重要 (Saraswat & Yadav, 2020).

属性

IUPAC Name |

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H9BrCl3N3S/c22-15-2-4-18-12(7-15)5-13(20(25)27-18)6-14(9-26)21-28-19(10-29-21)11-1-3-16(23)17(24)8-11/h1-8,10H/b14-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCETFDQDPBAE-MKMNVTDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H9BrCl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

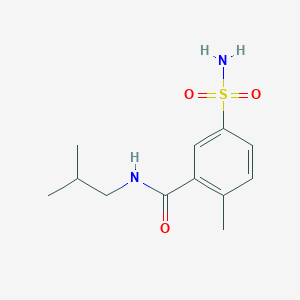

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

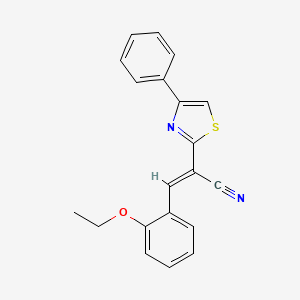

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

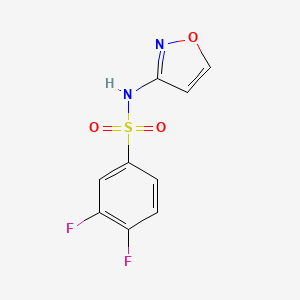

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)